molecular formula C5H8N4O2 B3055155 4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide CAS No. 632291-83-9

4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B3055155
CAS No.: 632291-83-9
M. Wt: 156.14 g/mol
InChI Key: SHEMHFLPXQDCPX-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with an amino group at the 4-position and an N-ethyl carboxamide group at the 3-position. Its molecular formula is C₅H₈N₄O₂, with a molecular weight of 156.14 g/mol. The ethyl substituent on the carboxamide nitrogen distinguishes it from simpler analogs like the N-methyl derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-2-7-5(10)3-4(6)9-11-8-3/h2H2,1H3,(H2,6,9)(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEMHFLPXQDCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NON=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362828
Record name 4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632291-83-9
Record name 4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidoxime Cyclization

A widely adopted method involves converting nitriles to amidoximes, which undergo cyclization with electrophilic agents:

Step 1: Synthesis of Amidoxime
Reacting 3-cyano-4-amino-1,2,5-oxadiazole with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours yields the amidoxime intermediate.

Step 2: O-Acylation and Cyclodehydration
The amidoxime is acylated with ethyl chloroformate in dichloromethane (DCM) using triethylamine as a base. Subsequent heating at 90°C in pH 9.5 borate buffer induces cyclodehydration, forming the oxadiazole ring.

Reaction Conditions:

  • Solvent: Borate buffer (pH 9.5)
  • Temperature: 90°C
  • Time: 2 hours
  • Yield: 51–92% (dependent on substituent steric effects).

Nitrile Oxide Cycloaddition

Alternative routes employ nitrile oxides, generated in situ from hydroxamoyl chlorides, reacting with dipolarophiles:

Example Protocol:

  • Generation of Nitrile Oxide: Treat 4-amino-1,2,5-oxadiazole-3-hydroxamoyl chloride with triethylamine in DCM at 0°C.
  • Cycloaddition: Introduce ethyl acrylate as a dipolarophile, stirring at room temperature for 24 hours.
  • Hydrolysis: Saponify the ester with aqueous KOH, then acidify to isolate the carboxylic acid.

Key Observations:

  • Regioselectivity favors 3,5-disubstituted oxadiazoles.
  • Side products include dimerized nitrile oxides, necessitating chromatographic purification.

Introduction of the N-Ethyl Carboxamide Group

Carboxylic Acid to Amide Conversion

The 3-carboxamide moiety is installed via activation of the carboxylic acid:

Step 1: Acid Chloride Formation
Treat 4-amino-1,2,5-oxadiazole-3-carboxylic acid with thionyl chloride (SOCl₂) at reflux for 2 hours. Excess SOCl₂ is removed under vacuum.

Step 2: Amidation
Add ethylamine (2 equivalents) to the acid chloride in anhydrous DCM at 0°C. Triethylamine (1.1 equivalents) neutralizes HCl, preventing side reactions. Stir for 3 hours, then extract with DCM and wash with saturated NaCl.

Yield Optimization:

  • Solvent: DCM > THF due to better amine solubility.
  • Temperature: 0°C minimizes epimerization.

Direct Alkylation of Amides

For late-stage diversification, alkylate a primary carboxamide with ethyl iodide:

Procedure:

  • Dissolve 4-amino-1,2,5-oxadiazole-3-carboxamide in DMF.
  • Add K₂CO₃ (2 equivalents) and ethyl iodide (1.5 equivalents).
  • Heat at 50°C for 6 hours.
  • Purify via silica gel chromatography (ethyl acetate/hexane).

Challenges:

  • Over-alkylation at the oxadiazole nitrogen.
  • Competing O-alkylation requires careful stoichiometry.

Characterization and Analytical Data

Spectroscopic Confirmation

IR (KBr):

  • 3340 cm⁻¹ (N-H stretch, amine)
  • 1665 cm⁻¹ (C=O, carboxamide)
  • 1540 cm⁻¹ (C=N, oxadiazole).

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.12 (t, 3H, CH₂CH₃)
  • δ 3.34 (q, 2H, CH₂CH₃)
  • δ 6.89 (s, 2H, NH₂)
  • δ 8.21 (s, 1H, oxadiazole-H).

13C NMR (100 MHz, DMSO-d₆):

  • δ 14.1 (CH₂CH₃)
  • δ 35.6 (CH₂CH₃)
  • δ 158.4 (C=O)
  • δ 162.1, 148.3 (oxadiazole C-3 and C-4).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Amidoxime Cyclization 75 98 Scalable, one-pot Requires pH control
Nitrile Oxide Cycloaddn 68 95 High regioselectivity Sensitive to moisture
Direct Alkylation 82 97 Late-stage modification Risk of over-alkylation

Industrial-Scale Considerations

Solvent Selection

  • Cyclization Steps: Ethanol/water mixtures reduce costs vs. DMF or THF.
  • Amidation: DCM preferred for acid chloride reactions but requires recovery systems.

Purification Techniques

  • Crystallization: Iso-propyl ether effectively removes unreacted ethylamine.
  • Chromatography: Reserved for low-yield steps (e.g., alkylation side products).

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide undergoes various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various nucleophiles under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Scientific Research Applications

Overview

4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound belongs to the oxadiazole family, characterized by a five-membered ring structure containing nitrogen and oxygen atoms. Its applications span medicinal chemistry, material science, and agricultural practices.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects in several areas:

  • Anticancer Activity : Research indicates that compounds within the oxadiazole family exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or receptors critical for tumor growth and proliferation.
  • Anticonvulsant Properties : Studies have explored its efficacy in managing seizures, suggesting that it may modulate neurotransmitter systems involved in epilepsy.
  • Vasodilatory Effects : The compound has shown promise as a vasodilator, potentially aiding in the treatment of cardiovascular diseases by relaxing blood vessels and improving blood flow.
  • Antidiabetic Potential : Preliminary findings suggest that it may influence glucose metabolism, making it a candidate for further investigation in diabetes management.

Material Science

In material science, this compound is recognized for its role in developing high-energy materials. Its favorable oxygen balance and thermal stability make it suitable for:

  • Explosive Formulations : The compound's energetic properties allow for its use in formulating explosives with controlled detonation characteristics.
  • Propellant Development : Its stability under various conditions makes it an attractive option for propellant formulations in aerospace applications.

Agricultural Applications

The compound is also being studied for its herbicidal properties:

  • Weed Control : Research has indicated that this compound can effectively control unwanted vegetation. It functions by inhibiting specific pathways essential for plant growth, making it useful in agricultural settings .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms .
  • Herbicidal Efficacy : Field trials showed that formulations containing this compound effectively reduced weed populations without harming crop yields .
  • Material Stability Tests : Thermal analysis indicated that formulations based on this compound maintained stability across a range of temperatures and pressures, making them ideal candidates for energetic materials.

Mechanism of Action

The mechanism of action of 4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

N-Methyl Derivative
  • Compound: 4-Amino-N-methyl-1,2,5-oxadiazole-3-carboxamide
  • Formula : C₄H₆N₄O₂
  • Molecular Weight : 142.12 g/mol
  • Available in high purity (≥95%) from suppliers like TRC and Matrix Scientific, with a price range of $90–$286 per gram .
N-(2-Hydroxyethyl) Derivative
  • Compound: 4-Amino-N-(2-hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide
  • Formula : C₅H₈N₄O₃
  • Molecular Weight : 172.14 g/mol
  • Key Differences :
    • The hydroxyethyl group introduces hydrogen-bonding capability, which may improve water solubility and interaction with biological targets.
    • Listed under CID 3103094 but lacks commercial availability details .
Complex Substituents
  • Example: 4-Amino-N-{2-[(3-phenyl-2-propynyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
  • Formula : C₁₄H₁₅N₅O₂
  • Molecular Weight : 285.31 g/mol
  • Key Differences :
    • The bulky aromatic substituent enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility.
    • Such derivatives are explored for targeted drug delivery or as kinase inhibitors .

Substituent Variations on the Oxadiazole Ring

4-Methyl Derivative
  • Compound : 4-Methyl-1,2,5-oxadiazole-3-carboxamide
  • Formula : C₄H₅N₃O₂
  • Molecular Weight : 127.10 g/mol
  • Structural data (SMILES: CC1=NON=C1C(=O)N) and collision cross-section predictions are available .
Hydroxyazole Derivatives
  • Example : N-(2,2-Diphenylethyl)-4-hydroxy-1,2,5-oxadiazole-3-carboxamide
  • Key Differences :
    • The hydroxyl group at the 4-position enables participation in redox reactions and hydrogen-bonding networks.
    • Synthesized via hydrogenation with Pd/C, this scaffold has been studied as a dihydroorotate dehydrogenase inhibitor for antimalarial applications .

Structural and Physicochemical Data Table

Compound Name Substituent (Amide N) Oxadiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide Ethyl 4-Amino C₅H₈N₄O₂ 156.14 Discontinued; potential enzyme inhibitor
4-Amino-N-methyl-1,2,5-oxadiazole-3-carboxamide Methyl 4-Amino C₄H₆N₄O₂ 142.12 High purity available; $90–$286/g
4-Methyl-1,2,5-oxadiazole-3-carboxamide - 4-Methyl C₄H₅N₃O₂ 127.10 Collision cross-section data available
N-(2,2-Diphenylethyl)-4-hydroxy-... 2,2-Diphenylethyl 4-Hydroxy C₁₇H₁₅N₃O₃ 309.32 Antimalarial candidate

Biological Activity

4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C5_5H9_9N5_5O2_2
  • CAS Number : 632291-83-9

Target of Action

The biological activities of this compound are primarily attributed to its interaction with various molecular targets. Indole derivatives, which share structural similarities with this compound, are known to exhibit a range of activities including:

  • Antiviral
  • Anticancer
  • Antimicrobial
  • Anti-inflammatory

These activities suggest that the compound may modulate key biochemical pathways involved in disease processes.

Mode of Action

The compound likely exerts its effects through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
  • Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.
  • Oxidative Stress Reduction : The compound may enhance the cellular antioxidant response.

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds can induce apoptosis in various cancer cell lines. For instance:

Cell LineIC50_{50} (µM)Mechanism
MCF-70.65Apoptosis induction
U-9372.41Cell cycle arrest (G0-G1 phase)

In a study involving multiple cancer cell lines, it was found that modifications to the oxadiazole structure could enhance cytotoxicity significantly compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Study 1: Anticancer Effects on MCF-7 Cells

In a controlled experiment, this compound was tested on MCF-7 breast cancer cells. The study revealed:

  • Increased p53 expression levels.
  • Activation of caspase pathways leading to apoptosis.
    These findings suggest that the compound could be a candidate for further development in breast cancer therapy .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated:

  • Significant inhibition zones in bacterial cultures treated with the compound.
    This supports its potential use as an antibiotic agent .

Q & A

Q. What synthetic methodologies are commonly employed for 4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide?

The compound is synthesized via cyclization reactions. For example, acetonitrile reflux with N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides yields intermediate thiosemicarbazides, followed by cyclization in DMF with iodine and triethylamine to form the oxadiazole core. Structural confirmation is achieved via 1H^1\text{H} and 13C^{13}\text{C} NMR spectroscopy . Alternative routes involve coupling reactions with ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate derivatives under basic conditions (e.g., NaHCO3_3 in ethanol) .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals a monoclinic crystal system (space group P21/cP2_1/c) with unit cell parameters a=7.6514A˚a = 7.6514 \, \text{Å}, b=11.712A˚b = 11.712 \, \text{Å}, c=19.218A˚c = 19.218 \, \text{Å}, and β=96.53\beta = 96.53^\circ. Data collection uses a Bruker SMART CCD diffractometer with MoKα_\alpha radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}). Refinement yields R[F2>2σ(F2)]=0.041R[F^2 > 2\sigma(F^2)] = 0.041 and wR(F2)=0.131wR(F^2) = 0.131, with anisotropic displacement parameters for non-hydrogen atoms .

Q. What analytical techniques confirm its hydrogen bonding network?

The crystal lattice features N–H⋯N, N–H⋯O, and O–H⋯N hydrogen bonds, forming a 3D network. Geometric parameters (e.g., bond distances and angles) are derived from diffraction data, with hydrogen atoms positioned using difference Fourier maps and constrained refinement. Hydrogen bond donor-acceptor distances range from 2.8–3.1 Å .

Advanced Research Questions

Q. How do synthetic conditions influence yield and purity?

Reaction time and solvent polarity critically affect outcomes. For instance, acetonitrile reflux (1–3 minutes) minimizes side reactions, while cyclization in DMF with iodine requires precise stoichiometry to avoid sulfur byproducts (e.g., S8_8 formation). Purification via column chromatography or recrystallization in ethanol enhances purity (>95%) .

Q. What computational methods predict its bioactivity?

Molecular docking studies (e.g., using AutoDock Vina) assess interactions with targets like GSK-3β. Ligand preparation involves optimizing protonation states (pH 7.4), while grid parameters focus on catalytic domains. Binding affinities (ΔG values) correlate with experimental IC50_{50} data from kinase assays .

Q. How are data contradictions resolved in biological activity studies?

Discrepancies in IC50_{50} values (e.g., enzyme vs. cell-based assays) are addressed by normalizing to control compounds, verifying assay conditions (e.g., ATP concentration in kinase assays), and using orthogonal methods like SPR (surface plasmon resonance) for binding validation .

Q. What strategies optimize its solubility for in vivo studies?

Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride salts) improve aqueous solubility. LogP calculations (e.g., XlogP ≈ 2.0) guide formulation, while dynamic light scattering (DLS) confirms nanoparticle stability in physiological buffers .

Q. How is regioselectivity achieved in functionalization reactions?

Electrophilic substitution at the oxadiazole 4-position is directed by the amino group’s electron-donating effect. DFT calculations (B3LYP/6-31G*) show lower activation energy for 4-substitution vs. 3-position, validated by 1H^1\text{H}-15N^{15}\text{N} HMBC NMR .

Q. What crystallographic challenges arise during refinement?

High Z’ values (e.g., Z’ = 3) due to multiple independent molecules in the asymmetric unit complicate refinement. Strategies include using SHELXL’s TWIN/BASF commands and validating displacement parameters with the ADDSYM algorithm .

Q. How do structural analogs compare in bioactivity?

Substituting the N-ethyl group with bulkier substituents (e.g., tert-butyl) reduces solubility but enhances kinase inhibition (e.g., IC50_{50} from 10 µM to 0.5 µM). QSAR models highlight steric bulk and logD as critical parameters .

Methodological Guidance

Best practices for NMR assignment of tautomeric forms:
Use 15N^{15}\text{N}-labeled samples and 1H^1\text{H}-15N^{15}\text{N} HSQC to distinguish tautomers. Chemical shifts for amino protons in DMSO-d6_6 typically appear at δ 10–12 ppm, while oxime protons resonate at δ 8–9 ppm .

Validating synthetic intermediates via LC-MS:
Employ high-resolution LC-MS (ESI+) with a C18 column (ACN/water + 0.1% formic acid). Key intermediates show [M+H]+^+ peaks at m/z 143.12 (theoretical) and fragment ions at m/z 98 (loss of carboxamide) .

Addressing low R-factor convergence in crystallography:
Apply multi-scan absorption corrections (SADABS) and refine anisotropic displacement parameters for heavy atoms. Exclude outliers (>4σ) from the reflection list and recheck hydrogen bonding constraints .

Designing SAR studies for oxadiazole derivatives:
Systematically vary substituents at positions 3 and 4. Test analogs in enzyme inhibition assays (e.g., 10-dose IC50_{50} curves) and correlate with computed electrostatic potential maps (MEPs) .

Handling hygroscopicity in storage:
Store under nitrogen in amber vials with molecular sieves (3Å). PXRD confirms stability, while TGA (N2_2 atmosphere, 10°C/min) shows decomposition onset >200°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide

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